Vaxfectin

Description

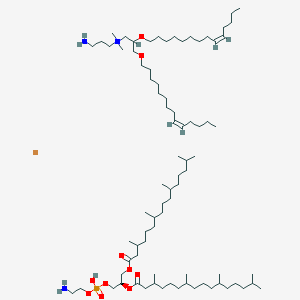

Structure

2D Structure

Properties

CAS No. |

370108-99-9 |

|---|---|

Molecular Formula |

C81H163BrN3O10P |

Molecular Weight |

1450.1 g/mol |

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate;3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide |

InChI |

InChI=1S/C45H90NO8P.C36H73N2O2.BrH/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35-43H,11-34,46H2,1-10H3,(H,49,50);11-14,36H,5-10,15-35,37H2,1-4H3;1H/q;+1;/p-1/b;13-11-,14-12-;/t37?,38?,39?,40?,41?,42?,43-;;/m1../s1 |

InChI Key |

LTOCXIVQWDANEX-UXCYUTBZSA-M |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |

Canonical SMILES |

CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |

Synonyms |

aminopropyl-dimethyl-myristoyleyloxy-propanaminium bromide-diphytanoylphosphatidyl-ethanolamine DPyPE formulation vaxfectin VC 1052 VC-1052 VC1052 |

Origin of Product |

United States |

Foundational & Exploratory

Vaxfectin®: A Technical Guide to Composition, Formulation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaxfectin® is a proprietary cationic liposomal adjuvant developed by Vical Incorporated. It has been investigated in numerous preclinical and clinical studies for its ability to enhance the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines. This technical guide provides an in-depth overview of this compound's® composition, formulation, and the current understanding of its mechanism of action, tailored for professionals in the field of drug development and immunology research.

Composition of this compound®

This compound® is a sterile, aqueous suspension of cationic liposomes. The formulation consists of a 1:1 molar ratio of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and the neutral helper lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) .[1]

Table 1: Core Components of this compound®

| Component | Chemical Name | Type | Molar Ratio |

| GAP-DMORIE | (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide | Cationic Lipid | 1 |

| DPyPE | 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine | Neutral Helper Lipid | 1 |

Formulation

The standard formulation of this compound® involves a multi-step process designed to create stable liposomes that can efficiently complex with antigens, particularly pDNA.

Preparation of Dried Lipid Film

The initial step involves the creation of a dried lipid film.[2]

Experimental Protocol: Dried Lipid Film Preparation

-

Dissolution: GAP-DMORIE and DPyPE are dissolved in an organic solvent, typically chloroform, to ensure a homogenous mixture.[2]

-

Molar Equivalence: The lipids are mixed in a 1:1 molar ratio.[2]

-

Evaporation: The organic solvent is evaporated under a stream of inert gas (e.g., nitrogen) to form a thin lipid film on the surface of a sterile glass vial.[2]

-

Drying: The vial is then placed under a vacuum overnight to remove any residual solvent.

Rehydration and Liposome Formation

The dried lipid film is rehydrated to form a liposomal suspension.

Experimental Protocol: Liposome Rehydration

-

Rehydration Solution: A sterile, aqueous solution, typically 0.9% sodium chloride (saline), is added to the vial containing the dried lipid film.

-

Agitation: The vial is agitated, for instance by vortexing, to facilitate the hydration of the lipid film and the spontaneous formation of multilamellar vesicles (MLVs).

-

Sizing (Optional but Recommended): To achieve a more uniform particle size distribution, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Complexation with Antigen (pDNA Example)

For use with pDNA vaccines, the this compound® liposome suspension is mixed with the pDNA solution.

Experimental Protocol: this compound®-pDNA Complexation

-

pDNA Preparation: The plasmid DNA is diluted in a suitable buffer, such as 0.9% saline containing 20 mM sodium phosphate, pH 7.2.

-

Mixing: The this compound® liposome suspension is gently mixed with an equal volume of the pDNA solution. This is often done by gently streaming the lipid suspension into the pDNA solution to facilitate the formation of lipoplexes, where the negatively charged phosphate backbone of the DNA interacts with the positively charged cationic lipids.

-

Incubation: The resulting this compound®-pDNA complex is typically allowed to incubate at room temperature for a short period before use to ensure stable complex formation.

Table 2: Example Formulation Parameters for a this compound®-pDNA Vaccine

| Parameter | Value | Reference |

| Final pDNA Concentration | 1 mg/mL | |

| Final this compound® Concentration | 1.09 mg/mL | |

| pDNA nucleotide : Cationic Lipid Molar Ratio | 4:1 |

Physicochemical Characteristics

The physicochemical properties of the this compound® liposomes and the resulting antigen complexes are critical for their function as an adjuvant. While specific data for this compound® is not extensively published, typical characteristics of similar cationic liposomal formulations are provided below for reference.

Table 3: Typical Physicochemical Properties of Cationic Liposomes

| Parameter | Typical Range | Significance |

| Particle Size (Diameter) | 100 - 500 nm | Influences cellular uptake mechanisms and biodistribution. |

| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the liposome population. |

| Zeta Potential | +30 to +60 mV | A high positive charge promotes stability against aggregation and facilitates interaction with negatively charged cell membranes and nucleic acids. |

Mechanism of Action

This compound® enhances the immune response to co-administered antigens through a multi-faceted mechanism that involves efficient delivery to antigen-presenting cells (APCs) and the stimulation of specific innate immune signaling pathways.

Antigen Delivery and Uptake

The cationic nature of this compound® facilitates the condensation of negatively charged pDNA, forming compact lipoplexes. These complexes protect the pDNA from degradation by nucleases and promote uptake by APCs, such as dendritic cells (DCs), through endocytosis.

Innate Immune Activation and Cytokine Production

This compound® has been shown to stimulate the production of certain pro-inflammatory cytokines, notably Interleukin-6 (IL-6). This IL-6 production is believed to play a crucial role in the adjuvant effect of this compound®, contributing to the enhancement of humoral immunity. The exact receptors and initial signaling events triggered by this compound® are still under investigation, but it is hypothesized to involve pattern recognition receptors (PRRs) that sense the lipid components or the overall lipoplex structure.

Enhancement of Adaptive Immunity

The combination of efficient antigen delivery and innate immune activation by this compound® leads to a more robust adaptive immune response. Specifically, this compound® has been demonstrated to:

-

Increase Antibody Titers: Significantly boosts the production of antigen-specific antibodies.

-

Promote a Th1-biased Immune Response: While enhancing humoral immunity, this compound® appears to maintain or promote a Th1-type cellular immune response, which is characterized by the production of interferon-gamma (IFN-γ) and is important for clearing intracellular pathogens.

Experimental Protocols

In Vitro Transfection of Dendritic Cells (General Protocol)

Experimental Protocol: In Vitro DC Transfection

-

Cell Seeding: Seed dendritic cells in an appropriate culture plate and medium.

-

Complex Formation:

-

In a sterile tube, dilute the desired amount of pDNA in serum-free medium.

-

In a separate sterile tube, dilute the this compound® suspension in serum-free medium.

-

Combine the diluted pDNA and this compound® solutions and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

-

Transfection: Add the lipoplex solution dropwise to the cells.

-

Incubation: Incubate the cells for 4-6 hours at 37°C.

-

Medium Change: After the incubation period, replace the transfection medium with fresh, complete culture medium.

-

Analysis: Analyze gene expression or other downstream effects at 24-72 hours post-transfection.

In Vivo Immunization in Mice

The following protocol outlines a general procedure for in vivo immunization of mice with a this compound®-formulated pDNA vaccine.

Experimental Protocol: Murine In Vivo Immunization

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

-

Vaccine Preparation: Prepare the this compound®-pDNA complex as described in section 2.3.

-

Administration:

-

Administer the vaccine formulation via intramuscular (IM) injection, typically into the tibialis anterior or quadriceps muscles.

-

The injection volume is typically 50-100 µL per mouse.

-

-

Vaccination Schedule: A common prime-boost strategy involves an initial immunization followed by one or two booster immunizations at 2-3 week intervals.

-

Sample Collection and Analysis:

-

Collect blood samples at various time points to analyze serum antibody titers by ELISA.

-

At the end of the study, spleens can be harvested to assess T-cell responses (e.g., IFN-γ ELISpot).

-

Summary of Quantitative Data

The following table summarizes key quantitative data related to this compound® formulation and its effects in preclinical studies.

Table 4: Summary of Quantitative Data for this compound®

| Parameter | Value/Range | Context | Reference |

| Formulation | |||

| GAP-DMORIE:DPyPE Molar Ratio | 1:1 | Core composition | |

| Final pDNA Concentration | 1 mg/mL | Example in vivo formulation | |

| Final this compound® Concentration | 1.09 mg/mL | Example in vivo formulation | |

| pDNA nucleotide : Cationic Lipid Molar Ratio | 4:1 | Example in vivo formulation | |

| In Vivo Efficacy (Example) | |||

| Increase in Serum IgG Titers (gD2 pDNA, 100 µg dose) | Significant (P < 0.05) | Murine model of HSV-2 | |

| Survival Rate (0.1 µg FL gD2 pDNA + this compound® vs. pDNA alone) | 80% vs. 0% | Murine HSV-2 lethal challenge (500 LD50) | |

| Reduction in Vaginal HSV-2 DNA Copy Number (100 µg dose) | Significant | Murine model of HSV-2 |

Conclusion

This compound® is a well-characterized cationic liposomal adjuvant that has demonstrated significant potential in enhancing the immunogenicity of pDNA and protein-based vaccines. Its mechanism of action, involving efficient antigen delivery and the induction of key innate immune signals, leads to a robust and durable adaptive immune response. The detailed formulation and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel vaccine technologies. Further investigation into the precise molecular interactions and signaling pathways initiated by this compound® will undoubtedly contribute to the rational design of next-generation adjuvants and vaccine formulations.

References

Vaxfectin® for DNA Vaccine Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA vaccines represent a promising frontier in vaccinology, offering advantages in stability, safety, and the ability to elicit both humoral and cellular immunity. However, a significant challenge in their development has been achieving robust immunogenicity in larger animals and humans. Adjuvants are critical components in overcoming this hurdle, and Vaxfectin®, a cationic lipid-based formulation, has emerged as a potent adjuvant for enhancing the efficacy of DNA vaccines. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and a summary of its performance in preclinical and clinical studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their DNA vaccine development programs.

Introduction to this compound®

This compound® is a proprietary adjuvant developed by Vical Incorporated, designed to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines.[1] It is a cationic lipid-based formulation that has demonstrated significant potential in preclinical and early-phase clinical studies to boost immunogenicity, particularly the antibody response, to a wide range of antigens.[2]

Composition

This compound® is composed of an equimolar mixture of a cationic lipid and a neutral co-lipid. While the precise proprietary components are not publicly disclosed, literature describes it as a cationic lipid formulation. This composition allows for the formation of liposomes that can be easily formulated with plasmid DNA.

Mechanism of Action

The adjuvant effect of this compound® is not primarily due to an increase in the transfection efficiency of DNA into cells.[2] Instead, it is believed to function through direct immunomodulation.[3]

Immunomodulatory Effects

This compound® has been shown to significantly enhance humoral immunity, leading to higher antibody titers, without compromising the Th1-biased cellular immune response characteristic of DNA vaccines. Studies in mice suggest that the enhancement of antibody production is dependent on Interleukin-6 (IL-6). This indicates that this compound® may stimulate innate immune pathways that lead to a cytokine environment conducive to B cell proliferation and differentiation into antibody-secreting plasma cells.

Proposed Signaling Pathway

While the exact signaling cascade initiated by this compound® is not fully elucidated, a putative pathway can be proposed based on its known effects. Upon intramuscular injection, the this compound®-pDNA complexes are likely recognized by antigen-presenting cells (APCs). The cationic nature of the lipid formulation may engage pattern recognition receptors (PRRs) on these cells, leading to their activation. This activation results in the production of pro-inflammatory cytokines, including IL-6. The increased IL-6 levels, in turn, promote the differentiation of B cells into plasma cells, leading to a significant increase in antigen-specific antibody production.

Quantitative Data Summary

This compound® has consistently demonstrated a significant enhancement of humoral immune responses in various preclinical models. The following tables summarize the key quantitative findings from published studies.

Antibody Response Enhancement

| Animal Model | Antigen | Fold Increase in Antibody Titer (this compound® vs. Naked pDNA) | Reference |

| Mice | Influenza Nucleoprotein (NP) | Up to 20-fold | |

| Rabbits | Not Specified | Up to 50-fold | |

| Mice | SIV Gag | Significantly higher (p=0.0052) | |

| Mice | HSV-2 gD2 | Significantly higher | |

| Rhesus Macaques | Measles H+F | Significantly higher (p=0.0001 for binding Ab, p=0.036 for neutralizing Ab) |

Table 1: Enhancement of Antibody Titers with this compound®

T-Cell Response

A key feature of this compound® is its ability to boost antibody responses without negatively impacting or altering the Th1-biased T-cell response, which is crucial for clearing virally infected cells.

| Animal Model | Antigen | Effect on T-Cell Response | Reference |

| Mice | Influenza NP | No diminishment of CTL response | |

| Mice | 5 different antigens | No effect on CTL or IFN-γ/IL-4 production | |

| Mice | SIV Gag | Similar levels of cellular immunity | |

| Rhesus Macaques | Measles H+F | IFN-γ-producing T cells not significantly improved |

Table 2: Effect of this compound® on T-Cell Responses

Dose-Sparing Effect and Challenge Studies

This compound® has been shown to have a dose-sparing effect, meaning a lower dose of pDNA is required to achieve a comparable or superior immune response compared to unadjuvanted pDNA. This has significant implications for vaccine manufacturing and cost.

| Animal Model | Antigen/Pathogen | Key Finding | Reference |

| Mice | Influenza NP | 1 µg pDNA with this compound® gave higher titers than 25 µg naked pDNA | |

| Mice | HSV-2 | 0.1 µg this compound®-formulated pDNA provided 80% survival vs. 0% for naked pDNA in a high-dose challenge | |

| Mice & Ferrets | H5N1 Influenza | Complete protection from lethal challenge | |

| Rhesus Macaques | SIV | Significantly lower peak and chronic viremia after challenge |

Table 3: Dose-Sparing and Protective Efficacy of this compound®-Adjuvanted DNA Vaccines

Experimental Protocols

The following section provides a generalized protocol for the formulation and administration of a this compound®-adjuvanted DNA vaccine, based on methodologies described in published studies. Researchers should optimize these protocols for their specific plasmid and animal model.

Formulation of this compound®-pDNA Complex

-

Preparation of Components:

-

This compound® is typically supplied as a dried lipid film in glass vials. Reconstitute the lipid film with sterile, preservative-free 0.9% sodium chloride to form a lipid suspension. The final concentration of the lipid suspension should be determined based on the desired lipid-to-DNA ratio.

-

Prepare the plasmid DNA encoding the antigen of interest in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or saline. The concentration of the pDNA should be accurately determined.

-

-

Complex Formation:

-

On the day of vaccination, allow both the this compound® lipid suspension and the pDNA solution to reach room temperature for a minimum of 2 hours, not exceeding 4 hours.

-

Aseptically add a specific volume of the this compound® suspension to the pDNA solution. For example, 0.7 mL of the adjuvant suspension can be added to the pDNA.

-

Gently mix the solution by inverting the vial several times to ensure a uniform suspension. Avoid vigorous vortexing, which can shear the lipid-pDNA complexes.

-

The formulated vaccine should be administered within 8 hours of preparation.

-

Administration Protocol (Murine Model)

-

Animals: 6-8 week old female BALB/c mice are commonly used.

-

Dose: Doses can range from 0.1 µg to 100 µg of pDNA per mouse.

-

Route of Administration: Intramuscular (IM) injection is the most common route.

-

Injection Volume: Administer a total volume of 50-100 µL per mouse. For IM injections, this is often split into two 25-50 µL injections, one in each quadriceps muscle.

-

Vaccination Schedule: A prime-boost regimen is typically employed, with vaccinations administered at day 0 and boosted at day 21 or 28.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a this compound®-adjuvanted DNA vaccine.

References

- 1. Safety and Immunogenicity of a Tetravalent Dengue DNA Vaccine Administered with a Cationic Lipid-Based Adjuvant in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Improvement of DNA vaccination by adjuvants and sophisticated delivery devices: vaccine-platforms for the battle against infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

Vaxfectin®: A Technical Guide to its Immunostimulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vaxfectin® is a proprietary cationic lipid-based adjuvant suspension that has demonstrated significant potential in enhancing the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines. Composed of a cationic lipid and a neutral co-lipid, this compound® forms complexes with antigens, facilitating their delivery to antigen-presenting cells (APCs) and augmenting the subsequent immune response. This technical guide provides an in-depth overview of the core immunostimulatory properties of this compound®, including its mechanism of action, quantitative effects on humoral and cellular immunity, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in vaccine research and development.

Core Immunostimulatory Properties

This compound® has been shown to be a versatile adjuvant, capable of boosting immune responses against a wide array of pathogenic antigens in preclinical models ranging from rodents to non-human primates, as well as in human clinical trials.[1] Its primary function is to enhance both humoral and cellular immunity when formulated with vaccine antigens.

Mechanism of Action

This compound®'s immunostimulatory effects are believed to be mediated through several mechanisms inherent to cationic liposomes. These include:

-

Enhanced Antigen Delivery: The positively charged liposomes electrostatically interact with negatively charged antigens, such as pDNA or certain proteins, forming stable complexes. This formulation protects the antigen from degradation and facilitates its uptake by APCs, such as dendritic cells (DCs) and macrophages.

-

Dendritic Cell Activation: Cationic liposomes, including those similar in composition to this compound®, have been shown to directly activate DCs.[2] This activation involves the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines, which are crucial for the initiation of a robust adaptive immune response.[3][4]

-

Modulation of Antigen Presentation: By delivering the antigen efficiently to APCs, this compound® likely enhances both MHC class I and class II presentation, leading to the activation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.

-

Potential Toll-Like Receptor (TLR) Engagement: While direct binding of this compound® to TLRs has not been explicitly detailed in the reviewed literature, cationic liposomes can act as delivery systems for TLR agonists and may possess intrinsic abilities to stimulate innate immune signaling pathways that could involve TLRs.[5] The plasmid DNA itself, delivered by this compound®, contains unmethylated CpG motifs that are known agonists for TLR9. The combined effect of the cationic liposome and the pDNA likely leads to a potent activation of innate immunity.

Signaling Pathway

The proposed signaling pathway for a this compound®-formulated pDNA vaccine involves the uptake of the lipid-DNA complex by an antigen-presenting cell, leading to the activation of innate immune signaling cascades and subsequent antigen presentation to T cells.

References

- 1. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of a TLR4 Agonist/Cationic Liposome Adjuvant on Varicella-Zoster Virus Glycoprotein E Vaccine Efficacy: Antigen Presentation, Uptake, and Delivery to Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A TLR7/8 Agonist-Including DOEPC-Based Cationic Liposome Formulation Mediates Its Adjuvanticity Through the Sustained Recruitment of Highly Activated Monocytes in a Type I IFN-Independent but NF-κB-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Vaccination: Transfection and Activation of Dendritic Cells as Key Events for Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like receptor 3 agonist complexed with cationic liposome augments vaccine-elicited antitumor immunity by enhancing TLR3-IRF3 signaling and type I interferons in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of Vaxfectin® Adjuvant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaxfectin® is a proprietary cationic lipid-based adjuvant developed by Vical Incorporated. It is designed to enhance the immunogenicity of co-administered antigens, particularly those delivered via plasmid DNA (pDNA) and, to a lesser extent, recombinant proteins. This technical guide provides a comprehensive overview of the preclinical data available for this compound®, focusing on its mechanism of action, formulation, and its demonstrated effects on humoral and cellular immunity in various animal models. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in utilizing this compound® as an adjuvant in their vaccine development programs.

This compound® is a formulation of the cationic lipid GAP-DMORIE and the neutral lipid DPyPE. This combination has been shown to be a potent adjuvant for a variety of vaccine candidates against infectious diseases. Preclinical studies have consistently demonstrated its ability to increase antibody titers and enhance T-cell responses, often with a dose-sparing effect for the antigen.

Data Presentation

The following tables summarize the quantitative data from various preclinical studies investigating the immunomodulatory effects of this compound®.

Table 1: Enhancement of Antibody Responses by this compound® Adjuvant

| Animal Model | Antigen/Vaccine Platform | Measurement | This compound® Group | Control Group (without this compound®) | Fold Increase | Reference |

| Mice | HSV-2 gD2 pDNA | Serum IgG Titer | Significantly higher (P<0.001) | Lower | Not specified | [1] |

| Mice | SIV gag pDNA | Anti-p27gag Antibody Titer | Significantly higher (p=0.0052) | Lower | Not specified | [2] |

| Rhesus Macaques | Measles Virus H+F pDNA | Neutralizing Antibody Titer | Higher | Lower | Not specified | [3] |

| Rhesus Macaques | Measles Virus H+F pDNA | Binding Antibody Titer | Higher (P=0.0001) | Lower | Not specified | [3] |

Table 2: Enhancement of T-Cell Responses by this compound® Adjuvant

| Animal Model | Antigen/Vaccine Platform | Measurement | This compound® Group | Control Group (without this compound®) | Fold Increase/Observation | Reference |

| Mice | SIV gag pDNA | IFN-γ ELISPOT (SFC/10^6 splenocytes) | Similar levels | Similar levels | No significant difference | [2] |

| Rhesus Macaques | Measles Virus H+F pDNA | IFN-γ-producing T-cells | Not improved | Baseline | No significant improvement |

Experimental Protocols

This compound®-pDNA Vaccine Formulation

This protocol describes the general procedure for formulating a plasmid DNA vaccine with this compound®.

Materials:

-

Plasmid DNA (pDNA) encoding the antigen of interest, diluted in 0.9% saline with 20 mM sodium phosphate, pH 7.2.

-

This compound® (lyophilized powder).

-

Sterile, pyrogen-free 0.9% saline.

-

Sterile, pyrogen-free water for injection.

-

Sterile, single-use vials and syringes.

Procedure:

-

Reconstitute the lyophilized this compound® with sterile 0.9% saline to the desired concentration. Vortex for 5 minutes to ensure complete dissolution.

-

Dilute the pDNA to the desired concentration in 0.9% saline with 20 mM sodium phosphate, pH 7.2.

-

To formulate the vaccine, gently stream the this compound® solution into the pDNA solution at a 1:1 volume ratio. This should be done slowly to ensure proper complex formation.

-

The final formulation should achieve a pDNA nucleotide to cationic lipid molar ratio of approximately 4:1.

-

Gently mix the final formulation by inverting the vial several times. Avoid vigorous vortexing.

-

The final vaccine formulation is ready for administration.

This compound®-pDNA Vaccine Formulation Workflow

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol outlines a general procedure for determining antigen-specific IgG titers in serum from vaccinated animals.

Materials:

-

96-well ELISA plates.

-

Recombinant antigen.

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA).

-

Serum samples from vaccinated and control animals.

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

-

TMB substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

Microplate reader.

Procedure:

-

Coat the wells of a 96-well plate with the recombinant antigen (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Serially dilute the serum samples in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value (e.g., 2-3 times the background).

IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay

This protocol describes a method for quantifying antigen-specific IFN-γ-secreting T-cells.

Materials:

-

96-well PVDF-membrane ELISPOT plates.

-

Anti-IFN-γ capture antibody.

-

Sterile PBS.

-

Blocking solution (e.g., RPMI 1640 with 10% FBS).

-

Splenocytes or PBMCs from vaccinated and control animals.

-

Antigen-specific peptides or recombinant protein.

-

Biotinylated anti-IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP).

-

BCIP/NBT or AEC substrate.

-

ELISPOT plate reader.

Procedure:

-

Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash three times with sterile PBS.

-

Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate three times with sterile PBS.

-

Block the wells with blocking solution for at least 2 hours at 37°C.

-

Prepare a single-cell suspension of splenocytes or PBMCs.

-

Add the cells to the wells (e.g., 2-5 x 10⁵ cells/well) along with the antigen-specific peptides or protein. Include positive (e.g., mitogen) and negative (medium only) controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Wash the plate extensively with wash buffer.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate. Monitor spot development.

-

Stop the reaction by washing with water.

-

Allow the plate to dry and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol is for the detection of cytokine-producing T-cells by flow cytometry.

Materials:

-

Splenocytes or PBMCs.

-

Antigen-specific peptides or protein.

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fixable viability dye.

-

Antibodies for surface markers (e.g., CD3, CD4, CD8).

-

Fixation/Permeabilization buffer.

-

Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

-

Flow cytometer.

Procedure:

-

Stimulate the cells with antigen-specific peptides or protein in the presence of a protein transport inhibitor for 4-6 hours.

-

Wash the cells and stain with a fixable viability dye to exclude dead cells.

-

Stain for cell surface markers (e.g., CD3, CD4, CD8).

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

-

Wash the cells and acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines.

Intracellular Cytokine Staining Workflow

Murine Model of Genital Herpes Simplex Virus 2 (HSV-2) Challenge

This protocol describes a lethal challenge model in female mice to assess vaccine efficacy.

Animals:

-

Female BALB/c or C57BL/6 mice, 6-8 weeks old.

Procedure:

-

Seven and three days prior to challenge, subcutaneously inject mice with 2 mg of medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to infection.

-

On the day of challenge, anesthetize the mice and inoculate them intravaginally with a lethal dose of HSV-2 (e.g., 50 or 500 LD₅₀) in a small volume (e.g., 10-20 µL).

-

Monitor the mice daily for 14-21 days for signs of disease, including genital erythema, edema, hair loss, and neurological symptoms (hind-limb paralysis).

-

Assign a clinical score based on the severity of the symptoms (e.g., 0 = no signs, 4 = severe ulceration or paralysis).

-

Record survival daily.

-

Vaginal swabs can be taken at various time points post-challenge to quantify viral shedding by plaque assay or qPCR.

-

At the end of the study, dorsal root ganglia can be harvested to quantify latent viral DNA by qPCR.

Rhesus Macaque Model of Measles Virus Challenge

This protocol outlines a challenge study in rhesus macaques to evaluate vaccine-induced protection against measles.

Animals:

-

Juvenile or infant rhesus macaques, seronegative for measles virus.

Procedure:

-

Anesthetize the monkeys and challenge them with a wild-type measles virus strain via the intranasal or intratracheal route (e.g., 10⁴ TCID₅₀).

-

Monitor the animals daily for clinical signs of measles, including rash (morbilliform), fever, and viremia.

-

Collect blood samples at regular intervals to measure viral load (viremia) by co-cultivation with a susceptible cell line or by RT-qPCR.

-

Collect peripheral blood mononuclear cells (PBMCs) to assess anamnestic T-cell responses by ELISPOT or ICS.

-

Monitor for at least 14-21 days post-challenge.

-

Complete protection is defined as the absence of both rash and detectable viremia.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound® is not fully elucidated, but as a cationic lipid-based adjuvant, it is believed to engage the innate immune system to enhance the adaptive immune response. The proposed mechanism involves several steps:

-

Antigen Depot and Delivery: The cationic lipids in this compound® form complexes with the negatively charged pDNA or protein antigen. This complex can form a depot at the injection site, leading to a sustained release of the antigen and prolonged exposure to the immune system. The lipid formulation may also facilitate the uptake of the antigen by antigen-presenting cells (APCs).

-

Innate Immune Activation: Cationic lipids are known to be immunostimulatory. They can be recognized by pattern recognition receptors (PRRs) on innate immune cells, such as Toll-like receptors (TLRs) or NOD-like receptors (NLRs), although the specific receptors for this compound® have not been definitively identified. This recognition triggers a signaling cascade that leads to the activation of the innate immune system.

-

Inflammasome Activation: Some evidence suggests that cationic lipids can activate the NLRP3 inflammasome. This multi-protein complex, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

-

Cytokine and Chemokine Production: The activation of innate immune cells leads to the production and secretion of various pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines. These signaling molecules create an inflammatory microenvironment at the injection site, which is crucial for the recruitment and activation of other immune cells, including APCs.

-

Enhanced Antigen Presentation and T-Cell Priming: The recruited and activated APCs, such as dendritic cells, exhibit enhanced antigen uptake, processing, and presentation on MHC class I and class II molecules. They also upregulate co-stimulatory molecules (e.g., CD80, CD86). These mature APCs then migrate to the draining lymph nodes where they prime naive CD4+ and CD8+ T-cells, leading to a robust and specific adaptive immune response. The production of IFN-γ is a key indicator of a Th1-biased T-cell response, which is often enhanced by adjuvants.

Proposed Signaling Pathway of this compound® Adjuvant

Conclusion

The preclinical data for this compound® consistently demonstrate its potential as a potent adjuvant for both DNA and protein-based vaccines. Its ability to enhance humoral and, in some contexts, cellular immune responses, coupled with a favorable safety profile in animal models, makes it an attractive candidate for further clinical development. This technical guide provides a summary of the available preclinical information to aid researchers in their evaluation and potential application of this compound® in novel vaccine formulations. Further research is warranted to fully elucidate its mechanism of action and to optimize its use with a broader range of antigens and vaccine platforms.

References

- 1. This compound-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vaccination with this compound® adjuvanted SIV DNA induces long-lasting humoral immune responses able to reduce SIVmac251 Viremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Vaxfectin™ in Protein-Based Subunit Vaccines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-based subunit vaccines represent a significant advancement in vaccine technology, offering enhanced safety profiles compared to traditional live-attenuated or inactivated vaccines.[1][2] These vaccines utilize specific, purified antigenic components of a pathogen, such as proteins or polysaccharides, to elicit a targeted and protective immune response without introducing the entire pathogenic organism.[1][3][4] However, the high purity of these subunit antigens often results in lower immunogenicity, necessitating the inclusion of adjuvants to stimulate a robust and durable immune response.

Vaxfectin™ is a proprietary cationic lipid-based adjuvant developed to enhance the immunogenicity of vaccines, demonstrating utility with both plasmid DNA (pDNA) and protein-based vaccine platforms. As a versatile, next-generation adjuvant, this compound™ has shown promise in preclinical and clinical settings for its ability to significantly boost immune responses. This technical guide provides an in-depth overview of this compound™, its mechanism of action, and its application in the formulation and development of protein-based subunit vaccines, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Core Technology: this compound™ Composition and Formulation

This compound™ is a cationic lipid-based formulation. Specifically, it consists of an equimolar mixture of the cationic lipid GAP-DMORIE [(±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide)] and the neutral co-lipid DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine). This combination of a cationic and a neutral lipid allows for the formation of lipid-based particles that can be complexed with vaccine antigens.

The formulation process involves mixing the protein antigen with the this compound™ solution. The positively charged cationic lipids interact with the typically negatively charged protein antigens, facilitating the formation of a vaccine complex. This complex helps to protect the antigen and facilitates its delivery to antigen-presenting cells (APCs).

Mechanism of Action: Enhancing the Immune Response

While the precise mechanisms are not fully elucidated, this compound™ is understood to enhance the immune response through several synergistic actions. It is immunostimulatory and may not necessarily improve the transfection of myocytes directly after intramuscular injection but is thought to enhance the delivery to and transfection of other cells, such as antigen-presenting cells.

The proposed mechanisms include:

-

Depot Effect: The formulation may create a depot at the injection site, leading to a slow release of the antigen, which allows for sustained exposure to the immune system.

-

Enhanced Antigen Uptake: The lipid-based nature of this compound™ can facilitate the uptake of the antigen by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which are crucial for initiating the adaptive immune response.

-

Innate Immune Activation: this compound™ acts as an immunostimulant, likely activating innate immune pathways within APCs. This activation leads to the production of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ). These cytokines play a critical role in activating and directing the subsequent adaptive immune response, including the activation of B cells and their differentiation into antibody-producing plasma cells.

Preclinical and Clinical Data Overview

This compound™ has been evaluated in numerous preclinical models and several Phase 1 clinical trials, primarily with DNA vaccines, but these studies provide a strong foundation for its use with protein subunits. It has consistently demonstrated the ability to enhance both the magnitude and durability of the immune response.

Preclinical Immunogenicity Data

Studies in mice, rabbits, and non-human primates have shown that this compound™ can significantly increase antibody production, often by up to 100-fold compared to naked DNA, particularly at lower antigen doses. This dose-sparing effect is a critical advantage in vaccine development.

| Study Type | Animal Model | Antigen(s) | Key Findings | Reference |

| DNA Vaccine | Mice | SIV gag | This compound™ adjuvanted DNA induced significantly higher anti-p27gag antibody titers compared to DNA in PBS. | |

| DNA Vaccine | Mice | Influenza NP | Increased antibody titers up to 20-fold compared to pDNA alone. A 1 µg dose with this compound™ yielded higher titers than 25 µg of naked pDNA. | |

| DNA Vaccine | Rabbits | Influenza NP | Enhanced antibody titers up to 50-fold with standard needle injection. | |

| DNA Vaccine | Rhesus Macaques | Measles Virus H and F proteins | This compound™ improved antibody and T-cell responses. Induced sustained neutralizing antibodies and protected against rash and viremia upon challenge. | |

| DNA Vaccine | Rhesus Macaques | Dengue Virus prM and E genes | Significantly increased anti-dengue neutralizing antibody responses and provided significant protection against dengue-2 virus challenge. | |

| Protein Vaccine | Mice/Ferrets | Seasonal/Pandemic Influenza (Vero cell-derived) | Evaluation of this compound™ to increase humoral and cell-mediated immune responses to split trivalent and whole virus monovalent influenza vaccines. |

Clinical Safety and Immunogenicity Data

Phase 1 clinical trials have primarily focused on this compound™-adjuvanted DNA vaccines, establishing a favorable safety profile.

| Trial Phase | Vaccine Type | Antigen(s) | Population | Key Safety Findings | Key Immunogenicity Findings | Reference |

| Phase 1 | DNA Vaccine | H5N1 Influenza | Healthy Volunteers | Well-tolerated. | Resulted in durable immune responses within the predicted protective range. | |

| Phase 1 | DNA Vaccine | Tetravalent Dengue (TVDV) | 40 Healthy Volunteers | Safe and well-tolerated. Most common AEs were mild/moderate injection site pain and tenderness, fatigue, headache, and myalgias. No serious AEs. | Elicited predominantly anti-dengue T-cell IFNγ responses in a dose-related fashion. Minimal antibody responses were observed. |

Experimental Protocols

The following section details generalized methodologies for key experiments involving this compound™-adjuvanted protein subunit vaccines, synthesized from published studies.

Vaccine Formulation Protocol

-

Reagent Preparation: Allow this compound™ and the protein antigen solution (in a suitable buffer like PBS) to equilibrate to room temperature.

-

Dilution (if necessary): Dilute the protein antigen to the desired concentration in the formulation buffer.

-

Mixing: Add the this compound™ solution to the diluted antigen solution. The ratio of adjuvant to antigen must be optimized for each specific protein. For DNA vaccines, a 1:1 mass ratio is often used as a starting point.

-

Incubation: Gently mix the solution and allow it to incubate at room temperature for a specified period (e.g., 10-30 minutes) to allow for complex formation.

-

Administration: The formulated vaccine should be administered within a validated time frame (e.g., within 8 hours) to ensure stability and potency.

Animal Immunization Protocol

-

Animal Model: BALB/c mice or rhesus macaques are commonly used models.

-

Route of Administration: Intramuscular (IM) injection into the quadriceps or deltoid muscle is a standard route.

-

Dosage: Determine the dose of the protein antigen and this compound™ based on dose-ranging studies. Doses can range from low micrograms to milligrams depending on the antigen and model.

-

Immunization Schedule: A typical prime-boost regimen involves an initial immunization (Day 0) followed by one or two booster immunizations at set intervals (e.g., Day 21/28 and Day 84).

-

Control Groups: Include control groups receiving the antigen alone (without this compound™), this compound™ alone, and a vehicle control (e.g., PBS).

Immunological Assay Protocols

-

Plate Coating: Coat 96-well ELISA plates with the specific protein antigen at a predetermined concentration (e.g., 1-5 µg/mL) in a coating buffer overnight at 4°C.

-

Washing and Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% non-fat milk) for 1-2 hours at room temperature.

-

Sample Incubation: Add serial dilutions of serum samples collected from immunized animals to the wells and incubate for 1-2 hours.

-

Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species' IgG (e.g., anti-mouse IgG-HRP) and incubate for 1 hour.

-

Detection: After a final wash, add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Analysis: The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff value.

-

Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.

-

Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight.

-

Cell Plating and Stimulation: Wash and block the plate. Add the prepared cells to the wells and stimulate them with the specific protein antigen or relevant peptide pools. Include positive (e.g., mitogen) and negative (medium alone) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-ALP).

-

Spot Development: Add a substrate solution that precipitates to form spots at the sites of cytokine secretion.

-

Analysis: Wash and dry the plate. Count the number of spots in each well using an automated ELISPOT reader. Results are expressed as spot-forming cells (SFC) per million cells.

Logical Framework for Adjuvant Activity

The efficacy of this compound™ as an adjuvant in a protein-based subunit vaccine is based on the logical interplay between its components and the host immune system.

Conclusion

This compound™ stands out as a promising adjuvant platform for protein-based subunit vaccines. Its cationic lipid formulation is designed to enhance antigen delivery and stimulate the innate immune system, leading to significantly augmented humoral and cellular immune responses. The dose-sparing capability and favorable safety profile observed in numerous studies underscore its potential to improve the efficacy and production feasibility of next-generation vaccines. For researchers and developers in the field, this compound™ offers a versatile and potent tool to overcome the inherent immunogenicity challenges of highly purified subunit antigens, paving the way for more effective vaccines against a wide range of infectious diseases.

References

- 1. Subunit vaccine - Wikipedia [en.wikipedia.org]

- 2. Synthetic protein conjugate vaccines provide protection against Mycobacterium tuberculosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archive.cdc.gov [archive.cdc.gov]

- 4. Preclinical developments in the delivery of protein antigens for vaccination - PMC [pmc.ncbi.nlm.nih.gov]

Vaxfectin®: A Technical Guide to its History, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaxfectin® is a proprietary cationic lipid-based adjuvant developed by Vical Incorporated. It has been investigated as a versatile platform technology to enhance the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines for a range of infectious diseases. This technical guide provides an in-depth overview of the history, development, and immunological mechanism of this compound®, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

History and Development

This compound® emerged from the need for potent and safe adjuvants to improve the efficacy of modern vaccines, particularly nucleic acid-based vaccines which often exhibit modest immunogenicity on their own. Developed by Vical Incorporated, this compound® was designed to be a next-generation adjuvant with broad applicability.[1][2]

The development of this compound® has progressed through comprehensive preclinical assessments to clinical trials. Initial studies focused on its utility with pDNA vaccines, demonstrating its ability to significantly boost immune responses against various pathogenic antigens in animal models ranging from rodents to non-human primates.[1] Subsequently, its potential as an adjuvant for protein- and peptide-based vaccines was also explored.[1]

A significant milestone in its clinical development was its inclusion in a Phase 1 clinical trial for an H5N1 influenza pDNA vaccine.[1] This trial, along with others for indications such as dengue fever, demonstrated that this compound®-adjuvanted vaccines were generally well-tolerated and could elicit durable immune responses.

Development Timeline of this compound®

References

An In-depth Technical Guide on Vaxfectin®: Core Intellectual Property and Experimental Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaxfectin® is a proprietary cationic lipid-based adjuvant developed by Vical Incorporated, designed to enhance the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines.[1] As a synthetic adjuvant, it represents a significant advancement over traditional aluminum-based adjuvants by offering a versatile platform to potentiate immune responses against a wide array of pathogens and cancer antigens.[1][2] This document provides a technical overview of the core intellectual property surrounding this compound®, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

This compound®: Intellectual Property Landscape

Vical Incorporated has established a robust patent portfolio for this compound®, securing intellectual property rights across major global markets. The patents broadly cover three critical areas: the composition of matter, methods of use, and specific vaccine formulations incorporating the adjuvant.

Core Patent Claims:

-

Composition of Matter: Patents protect the novel cationic lipid/co-lipid formulation that constitutes this compound®.[2][3] This includes the specific chemical structures of the lipid components and their relative concentrations.

-

Methods of Use: The intellectual property extends to the use of this compound® as an adjuvant for both conventional protein/peptide vaccines and nucleic acid-based vaccines (DNA and RNA).

-

Specific Formulations: Patents have been granted for vaccines targeting a range of diseases where this compound® is a key component of the formulation. This includes vaccines for infectious diseases like Cytomegalovirus (CMV), Herpes Simplex Virus type 2 (HSV-2), and influenza, as well as cancer immunotherapies.

This comprehensive patent strategy protects the core innovation and its diverse applications in vaccine development. The key patents are held in major markets including the United States, Europe, Canada, and Japan.

Proposed Mechanism of Action

This compound® is believed to enhance immune responses through a multi-faceted mechanism typical of cationic lipid adjuvants. It facilitates improved antigen delivery and stimulates the innate immune system, creating a potent inflammatory environment that shapes a robust and durable adaptive immune response.

Key Mechanistic Steps:

-

Antigen Depot and Delivery: The cationic lipid formulation complexes with the negatively charged antigen (like pDNA or certain proteins), forming nanoparticles. This complex creates a depot at the injection site, allowing for the slow release of the antigen. It may also improve the transfection of antigen-presenting cells (APCs) or facilitate direct delivery to these cells.

-

Innate Immune Activation: this compound® is immunostimulatory. It is thought to activate innate immune pathways, potentially through pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines and chemokines such as IL-6 and IFN-γ.

-

APC Recruitment and Maturation: The localized inflammatory response recruits immune cells, including dendritic cells and macrophages, to the injection site. The adjuvant promotes the uptake and processing of the antigen by these APCs.

-

Enhanced T and B Cell Priming: Activated APCs migrate to the draining lymph nodes where they present the antigen to naive T cells. This leads to the activation and differentiation of antigen-specific T helper cells and cytotoxic T lymphocytes. The enhanced T cell help, in turn, promotes the activation and differentiation of B cells into antibody-producing plasma cells, leading to a stronger humoral response.

Quantitative Data Summary

This compound® has consistently demonstrated a significant dose-sparing effect and an ability to enhance humoral immunity across numerous preclinical studies. The following tables summarize key quantitative findings.

Table 1: Adjuvant Effect on Antibody Response in Rhesus Macaques (Measles DNA Vaccine) Study Objective: To assess if this compound® could improve antibody responses to a measles virus H+F DNA vaccine at lower doses.

| Vaccination Group (n=macaques) | DNA Dose | Adjuvant | Route | Mean Neutralizing Antibody Titer | Mean Binding Antibody Titer |

|---|---|---|---|---|---|

| Group 1 | 20 µg | This compound® | ID | Significantly Higher (p=0.036) | Significantly Higher (p=0.0001) |

| Group 2 | 100 µg | This compound® | ID | than DNA + PBS | than DNA + PBS |

| Group 3 | 100 µg | This compound® | IM | ||

| Group 4 | 100 µg | PBS | IM | Baseline | Baseline |

Data adapted from a study in juvenile rhesus macaques. This compound® demonstrated a significant dose-sparing effect, with a 20 µg dose eliciting superior antibody responses compared to a 100 µg unadjuvanted dose.

Table 2: Efficacy in Murine Model of Genital Herpes (HSV-2 DNA Vaccine) Study Objective: To evaluate the protective efficacy of a this compound®-formulated HSV-2 gD2 DNA vaccine against a lethal viral challenge.

| Vaccination Group | DNA Dose | Adjuvant | Challenge Dose | Survival Rate | Reduction in Viral Latency (DRG) |

|---|---|---|---|---|---|

| FL gD2 pDNA | 0.1 µg | This compound® | 50 LD₅₀ | Significantly Better (p<0.0001) | N/A |

| FL gD2 pDNA | 0.1 µg | None | 50 LD₅₀ | Baseline | N/A |

| FL gD2 pDNA | 0.1 µg | This compound® | 500 LD₅₀ | 80% | N/A |

| FL gD2 pDNA | 0.1 µg | None | 500 LD₅₀ | 0% | N/A |

| FL gD2 pDNA | 100 µg | This compound® | 50/500 LD₅₀ | 100% | Significant Reduction (p=0.007) |

| FL gD2 pDNA | 100 µg | None | 50/500 LD₅₀ | 100% | Baseline |

Data adapted from a study in mice. This compound® significantly improved survival at low antigen doses and reduced latent viral load in the dorsal root ganglia (DRG) at higher doses.

Table 3: Immunogenicity in Non-Human Primates (Dengue DNA Vaccine) Study Objective: To assess the enhancement of neutralizing antibody responses by this compound® for a tetravalent dengue DNA vaccine (TVDV).

| Vaccination Group | Vaccine | Adjuvant | Outcome |

|---|---|---|---|

| Test Group | TVDV | This compound® | Significantly increased anti-dengue neutralizing antibody responses. |

| Control Group | TVDV | None | Baseline antibody response. |

Data from a non-human primate study which led to a Phase 1 clinical trial. The study highlighted this compound®'s ability to significantly boost the desired humoral response.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon prior research. The following are generalized protocols based on published studies involving this compound®.

Vaccine Formulation Protocol

Objective: To prepare a stable complex of plasmid DNA and this compound® for immunization.

Materials:

-

Plasmid DNA (antigen) at a stock concentration (e.g., 1-10 mg/mL) in a suitable buffer (e.g., Tris-EDTA).

-

This compound® adjuvant suspension.

-

Sterile, nuclease-free buffer for dilution (e.g., Phosphate-Buffered Saline (PBS) or Saline).

-

Sterile, low-adhesion polypropylene tubes.

Procedure:

-

Component Equilibration: Allow this compound® and pDNA solutions to equilibrate to room temperature for a minimum of 20-30 minutes.

-

Dilution (if necessary): Separately dilute the required amount of pDNA and this compound® to the desired concentration using the sterile buffer. The final volume for injection (e.g., 1 mL) and the final concentrations must be calculated beforehand.

-

Complexation: Add the diluted this compound® suspension to the diluted pDNA solution. Note: The order of addition may be critical and should be consistent. Mix gently by pipetting or brief vortexing. Avoid vigorous agitation which can shear the components.

-

Incubation: Allow the mixture to incubate at room temperature for a specified period (e.g., 10-30 minutes) to allow for stable complex formation.

-

Administration: The formulated vaccine should be administered within a validated time frame (e.g., within 4-8 hours) to ensure stability and potency.

Immunization and Challenge Protocol (Murine Model)

Objective: To assess vaccine efficacy by immunizing animals and subsequently challenging them with a pathogen.

Animals:

-

Female BALB/c or C57BL/6 mice, 6-8 weeks old.

Procedure:

-

Immunization Schedule:

-

Administer the prepared vaccine formulation (e.g., 50-100 µL) via intramuscular (IM) injection into the quadriceps or intradermal (ID) injection at the base of the tail.

-

Perform immunizations at Day 0 and provide a boost at Day 21 or Day 28.

-

-

Sample Collection:

-

Collect blood samples via retro-orbital or submandibular bleed at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, Day 35) to analyze antibody responses.

-

-

Pathogen Challenge:

-

At a set time point after the final boost (e.g., 2-4 weeks), challenge the immunized mice and a control group (receiving PBS or adjuvant alone) with a lethal or sub-lethal dose of the target pathogen (e.g., intravaginal HSV-2).

-

-

Efficacy Assessment:

-

Monitor animals daily for clinical signs of disease (e.g., weight loss, morbidity) and survival for a defined period (e.g., 21 days).

-

At the endpoint, or at specific times post-challenge, collect tissues (e.g., spleen, lymph nodes, dorsal root ganglia) for analysis of viral load, T-cell responses (via ELISpot or intracellular cytokine staining), and latent infection.

-

References

Vaxfectin's Role in Humoral Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaxfectin® is a proprietary cationic lipid-based adjuvant developed to enhance the immunogenicity of plasmid DNA (pDNA) and protein-based vaccines. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its well-documented role in augmenting humoral immunity. The information presented herein is a synthesis of preclinical and clinical data, intended to inform researchers and drug development professionals on the formulation, experimental evaluation, and immunological effects of this potent adjuvant.

This compound® is composed of an equimolar mixture of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and the neutral co-lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE). This formulation facilitates the condensation of negatively charged pDNA into lipoplexes, which not only protects the genetic material from degradation but also enhances its delivery and subsequent immune recognition.

Core Mechanism: Enhancement of Humoral Immunity

This compound® has consistently demonstrated a significant capacity to increase antibody responses to a wide array of antigens encoded by pDNA vaccines. This enhancement is characterized by higher antibody titers, a dose-sparing effect for the pDNA vaccine, and the induction of long-lasting humoral immune responses.

Quantitative Data on Humoral Response Enhancement

The adjuvant effects of this compound® have been quantified in numerous preclinical studies across different animal models and against various antigens. The following tables summarize key findings.

Table 1: Enhancement of Antigen-Specific Antibody Titers

| Animal Model | Antigen | Fold Increase in Antibody Titer (this compound®-pDNA vs. pDNA alone) | Duration of Enhanced Titer | Citation(s) |

| Mice | Influenza Nucleoprotein (NP) | Up to 20-fold | At least 9 months | [1][2] |

| Rabbits | Influenza Nucleoprotein (NP) | Up to 50-fold | Not Specified | [1][2] |

| Mice | Herpes Simplex Virus-2 (HSV-2) gD2 | Significantly higher (P<0.001) | Not Specified | |

| Rhesus Macaques | Measles Virus H and F proteins | Significantly higher (P=0.0001 for binding Ab; P=0.036 for neutralizing Ab) | At least 18 months | |

| Rhesus Macaques | SIV Gag and Env | Significantly higher | Approximately 2 years | [3] |

Table 2: Impact on B-Cell and Plasma Cell Populations

| Animal Model | Antigen | Effect on B-Cell/Plasma Cell Population | Fold Increase | Citation(s) |

| Mice | Influenza Nucleoprotein (NP) | Increased number of NP-specific plasma cells in bone marrow | 3- to 5-fold |

Signaling and Immunological Pathways

While the precise upstream molecular interactions of this compound® with the innate immune system are not fully elucidated, it is understood that as a cationic lipid formulation, it stimulates innate immune responses that create a pro-inflammatory environment conducive to the development of a robust adaptive immune response. A key identified component of this pathway is the cytokine Interleukin-6 (IL-6), as studies have shown the antibody-enhancing effect of this compound® to be IL-6 dependent.

The proposed general mechanism involves the administration of the this compound®-pDNA complex, which is then taken up by antigen-presenting cells (APCs) such as dendritic cells. The this compound® component is believed to act as a danger signal, triggering innate immune signaling within the APC. This leads to the production of pro-inflammatory cytokines, including IL-6. This cytokine environment, in turn, promotes the differentiation of B-cells into antibody-secreting plasma cells, resulting in an amplified humoral immune response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound®.

This compound®-pDNA Formulation Protocol

-

Preparation of this compound® : this compound® is typically prepared as a dried lipid film from an equimolar chloroform solution of GAP-DMORIE and DPyPE. The solvent is evaporated under nitrogen, and the film is placed under a vacuum overnight.

-

Rehydration : The dried lipid film is rehydrated with a suitable aqueous solution, such as 0.9% NaCl, to form liposomes.

-

Complexation with pDNA : The pDNA, diluted in a suitable buffer (e.g., 0.9% saline, 20 mM sodium phosphate, pH 7.2), is mixed with the this compound® liposome solution. This is often done by gently adding the lipid solution to the pDNA solution at a 1:1 volume ratio. The final pDNA nucleotide to cationic lipid molar ratio is typically around 4:1.

Murine Immunization Protocol

-

Animals : BALB/c mice are commonly used.

-

Vaccine Preparation : The this compound®-pDNA formulation is prepared as described above. The final concentration is adjusted with a sterile buffer like PBS to achieve the desired pDNA dose per injection volume.

-

Administration : Mice are typically injected intramuscularly (IM), often bilaterally in the quadriceps muscles with a total volume of 100 µl per mouse (50 µl per leg).

-

Immunization Schedule : A common schedule involves three immunizations on days 0, 14, and 28.

-

Sample Collection : Blood samples are collected at specified time points post-immunization for antibody titer analysis. Spleen and bone marrow may be harvested for cellular immunology assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

-

Plate Coating : 96-well microtiter plates are coated with the antigen of interest at a predetermined concentration in a coating buffer (e.g., PBS) and incubated overnight at 4°C.

-

Washing : Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking : Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., PBS with 1% BSA) for at least 2 hours at 37°C.

-

Sample Incubation : Serial dilutions of serum samples from immunized animals are added to the wells and incubated.

-

Secondary Antibody Incubation : After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species' IgG is added and incubated.

-

Detection : The substrate (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

-

Analysis : The optical density is read using a microplate reader, and antibody titers are determined as the reciprocal of the highest dilution giving a signal above a defined cutoff.

Enzyme-Linked Immunospot (ELISPOT) Assay for Plasma Cells

-

Plate Preparation : PVDF-membrane 96-well plates are pre-wetted with 70% ethanol, washed with PBS, and then coated with the antigen of interest overnight at 4°C.

-

Blocking : Plates are washed and blocked with a suitable medium (e.g., T-cell medium with 10% serum) for at least 2 hours at 37°C.

-

Cell Plating : A single-cell suspension of bone marrow or spleen cells from immunized animals is prepared. Cells are added to the wells in serial dilutions.

-

Incubation : Plates are incubated for 16-20 hours at 37°C in a 5% CO2 incubator to allow antibody-secreting cells to form spots.

-

Detection : Cells are discarded, and the plates are washed. A biotinylated detection antibody specific for the host species' IgG is added and incubated. This is followed by incubation with an enzyme-avidin complex (e.g., streptavidin-alkaline phosphatase).

-

Spot Development : A precipitating substrate is added, leading to the formation of colored spots at the sites of antibody secretion.

-

Analysis : The plates are washed and dried, and the spots are counted using an automated ELISPOT reader. Results are expressed as the number of spot-forming cells (SFCs) per million plated cells.

Conclusion

This compound® is a potent adjuvant that significantly enhances humoral immunity to pDNA vaccines. Its mechanism of action, while not fully elucidated at the initial receptor level, involves the stimulation of innate immune pathways, leading to an IL-6-dependent increase in B-cell differentiation and antibody production. The quantitative data from multiple preclinical models consistently demonstrate its efficacy in boosting both the magnitude and duration of the antibody response. The detailed protocols provided in this guide offer a framework for researchers to incorporate and evaluate this compound® in their own vaccine development programs. Further investigation into the precise interactions of this compound® with pattern recognition receptors will undoubtedly provide a more complete understanding of its adjuvant activity and may pave the way for the rational design of next-generation vaccine adjuvants.

References

- 1. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]

- 2. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]

- 3. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Vaxfectin® Formulation with Plasmid DNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaxfectin® is a cationic lipid-based adjuvant designed to enhance the immunogenicity of plasmid DNA (pDNA) vaccines.[1][2] Unlike some delivery vehicles, its primary mechanism of action is not to increase in vivo transfection efficiency but rather to directly modulate and stimulate immune pathways.[3][4] This results in a more robust and durable immune response, particularly a significant increase in antibody titers, to the antigen encoded by the plasmid DNA.[5] this compound® has been successfully utilized in various animal models, including mice, rabbits, and non-human primates, to augment the immune response to DNA vaccines for a range of infectious diseases.

These application notes provide a detailed protocol for the formulation of this compound® with plasmid DNA and summarize key experimental data from preclinical studies.

Data Presentation

Table 1: Enhancement of Humoral Immune Response in Mice

| Plasmid DNA Antigen | pDNA Dose | This compound® Dose | Key Finding | Reference |

| Influenza Nucleoprotein (NP) | 1 µg | Not specified | Higher anti-NP titers than 25 µg of naked pDNA. | |

| Influenza Nucleoprotein (NP) | Not specified | Not specified | Up to a 20-fold increase in antibody titers compared to pDNA alone. | |

| SIV gag | 100 µg | Formulated | Higher humoral immune responses compared to unadjuvanted DNA. | |

| HSV-2 gD2 | 0.1 µg | Formulated | 80% survival in a high viral challenge model compared to 0% with pDNA alone. | |

| HSV-2 gD2 | 100 µg | Formulated | Significantly reduced HSV-2 DNA copy number compared to pDNA alone. |

Table 2: Immunogenicity in Rabbits and Non-Human Primates

| Animal Model | Plasmid DNA Antigen | Key Finding | Reference |

| Rabbits | Not specified | Up to a 50-fold enhancement in antibody titers with needle and syringe injection. | |

| Non-human primates (Macaques) | Measles Virus | Significantly enhanced antibody response. | |

| Non-human primates (Macaques) | SIV gag and env | Induced robust and long-lasting humoral immune responses, including neutralizing antibodies. | |

| Non-human primates (Macaques) | Measles Virus | Elicited protective levels of neutralizing antibodies and complete protection from challenge. |

Experimental Protocols

Preparation of this compound®-pDNA Complex

This protocol is based on methodologies described in published research. Researchers should optimize the formulation for their specific plasmid and application.

Materials:

-

Plasmid DNA (pDNA) of high purity (A260/A280 ratio of 1.7–1.9)

-

This compound® reagent

-

Sterile, endotoxin-free 0.9% saline or 20 mM sodium phosphate, pH 7.2

-

Sterile microcentrifuge tubes or other appropriate sterile vials

Protocol:

-

pDNA Preparation:

-

Ensure the pDNA is of high quality and free from contaminants. The use of an endotoxin-free purification kit is highly recommended.

-

Dilute the pDNA to a working concentration of 2 mg/mL in sterile saline or sodium phosphate buffer.

-

-

This compound® Preparation:

-

If this compound® is provided as a dried lipid film, it needs to be rehydrated. Follow the manufacturer's specific instructions for rehydration.

-

The final concentration of the rehydrated this compound® should be 2.18 mg/mL.

-

-

Complex Formation:

-

In a sterile tube, add the desired volume of the 2 mg/mL pDNA solution.

-

Gently stream an equal volume of the 2.18 mg/mL this compound® solution into the pDNA solution while gently mixing. Do not vortex. Gentle pipetting or flicking the tube is recommended.

-

This 1:1 volume ratio will result in a final concentration of 1 mg/mL pDNA and 1.09 mg/mL this compound®.

-

The resulting pDNA nucleotide to cationic lipid molar ratio will be approximately 4:1.

-

Allow the complex to incubate at room temperature for 5 to 20 minutes to ensure stable complex formation.

-

-

Administration:

-

The this compound®-pDNA complex is now ready for in vivo administration (e.g., intramuscular injection).

-

For lower dose injections, the formulation can be diluted with sterile PBS as required.

-

In Vivo Murine Immunization and Challenge Study (Example)

This protocol is a generalized example based on common practices in DNA vaccination studies.

Materials:

-

This compound®-pDNA complex (prepared as described above)

-

6-8 week old BALB/c mice

-

Sterile syringes and needles for intramuscular injection

-

Challenge agent (e.g., infectious virus)

-

Materials for sample collection (e.g., blood for serum, spleen for splenocytes)

Protocol:

-

Animal Handling and Grouping:

-

Acclimate mice to the facility for at least one week prior to the experiment.

-

Divide mice into experimental groups (e.g., this compound®-pDNA, pDNA alone, this compound® alone, PBS control). A typical group size is 5-10 mice.

-

-

Immunization Schedule:

-

Administer a 50-100 µL injection of the prepared formulation into each of the bilateral tibialis anterior muscles.

-

A typical prime-boost regimen involves immunizations at week 0 and week 4.

-

-

Monitoring Immune Responses:

-

Collect blood samples at specified time points (e.g., 2 weeks post-final immunization) to assess antibody responses (e.g., via ELISA).

-

At the end of the study, spleens can be harvested to measure cellular immune responses (e.g., via ELISPOT or intracellular cytokine staining).

-